molecular formula C7H6BrNO3 B101961 1-Bromo-3-methoxy-5-nitrobenzene CAS No. 16618-67-0

1-Bromo-3-methoxy-5-nitrobenzene

Cat. No. B101961
CAS No.: 16618-67-0
M. Wt: 232.03 g/mol
InChI Key: MEQKSFQEPDRNEQ-UHFFFAOYSA-N
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Patent
US06458935B1

Procedure details

A mixture of 2-bromo-6-methoxy-4-nitroaniline, as described above in Step A, (450 mg, 1.82 mmol) in water (40 mL) was cooled to 0° C. and treated with sulfuric acid (1.1 mL) followed by a solution of sodium nitrite (125 mg, 1.82 mmol) in water (0.5 mL) via pipet over 5 minutes. After stirring for 45 minutes at 0° C., the reaction was treated with ice cold 50% H3PO2 (10 mL) and stirred for 1.5 hours at 0° C. The reaction was quenched by adding aqueous saturated NaHCO3, filtered and dried overnight sitting in the hood to give an orange solid. This material was purified by column chromatography (5:1 hexane:ethyl acetate) to give 2-bromo-6-methoxy-4-nitroaniline and 3-bromo-5-nitroanisole as an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
125 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[C:5]([O:12][CH3:13])[C:3]=1[NH2:4].S(=O)(=O)(O)O.N([O-])=O.[Na+]>O>[Br:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[C:5]([O:12][CH3:13])[C:3]=1[NH2:4].[Br:1][C:2]1[CH:3]=[C:5]([O:12][CH3:13])[CH:6]=[C:7]([N+:9]([O-:11])=[O:10])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1)[N+](=O)[O-])OC
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
125 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Four
Name
ice
Quantity
10 mL
Type
reactant
Smiles
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 45 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1.5 hours at 0° C
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding aqueous saturated NaHCO3
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give an orange solid
CUSTOM
Type
CUSTOM
Details
This material was purified by column chromatography (5:1 hexane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=C(N)C(=CC(=C1)[N+](=O)[O-])OC
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06458935B1

Procedure details

A mixture of 2-bromo-6-methoxy-4-nitroaniline, as described above in Step A, (450 mg, 1.82 mmol) in water (40 mL) was cooled to 0° C. and treated with sulfuric acid (1.1 mL) followed by a solution of sodium nitrite (125 mg, 1.82 mmol) in water (0.5 mL) via pipet over 5 minutes. After stirring for 45 minutes at 0° C., the reaction was treated with ice cold 50% H3PO2 (10 mL) and stirred for 1.5 hours at 0° C. The reaction was quenched by adding aqueous saturated NaHCO3, filtered and dried overnight sitting in the hood to give an orange solid. This material was purified by column chromatography (5:1 hexane:ethyl acetate) to give 2-bromo-6-methoxy-4-nitroaniline and 3-bromo-5-nitroanisole as an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
125 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[C:5]([O:12][CH3:13])[C:3]=1[NH2:4].S(=O)(=O)(O)O.N([O-])=O.[Na+]>O>[Br:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[C:5]([O:12][CH3:13])[C:3]=1[NH2:4].[Br:1][C:2]1[CH:3]=[C:5]([O:12][CH3:13])[CH:6]=[C:7]([N+:9]([O-:11])=[O:10])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1)[N+](=O)[O-])OC
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
125 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Four
Name
ice
Quantity
10 mL
Type
reactant
Smiles
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 45 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1.5 hours at 0° C
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding aqueous saturated NaHCO3
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give an orange solid
CUSTOM
Type
CUSTOM
Details
This material was purified by column chromatography (5:1 hexane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=C(N)C(=CC(=C1)[N+](=O)[O-])OC
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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